molecular formula C9H9NO2 B1520045 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one CAS No. 22246-05-5

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B1520045
CAS RN: 22246-05-5
M. Wt: 163.17 g/mol
InChI Key: CZORCICKCUXXCZ-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is used in the preparation of amine compounds as SSAO/VAP-1 inhibitors .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular formula of 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is C9H9NO2 . The InChI code is 1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12) .


Chemical Reactions Analysis

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is used in the preparation of amine compounds as SSAO/VAP-1 inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.18 . It is a solid at room temperature .

Scientific Research Applications

Antimetastatic Properties

Derivatives of 3,4-Dihydroisoquinoline, which include 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one , have been reported to exhibit antimetastatic activities. This suggests potential applications in cancer treatment strategies aimed at preventing the spread of cancer cells within the body .

Anti-inflammatory and Analgesic Effects

These compounds also show promise in anti-inflammatory and analgesic applications, providing a basis for the development of new pain relief medications .

Cardiovascular Applications

With reported antiarrhythmic and antiaggregatory properties, there is potential for these derivatives to be used in treating various cardiovascular diseases .

Antihypertensive Use

The antihypertensive effects of these compounds indicate possible use in managing high blood pressure conditions .

Antibacterial Activity

There is evidence of antibacterial properties within this class of compounds, suggesting their use in creating new antibiotics or antibacterial agents .

Hydroxyl-Protecting Agent

While not specific to 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one , related compounds like 3,4-Dihydro-2H-pyran are used as hydroxyl-protecting agents in organic synthesis, indicating a potential synthetic application for this compound as well .

Bcl-2 Inhibitors

Derivatives have been designed and evaluated as Bcl-2 inhibitors, which play a role in regulating cell death and are therefore significant in the study of diseases like cancer .

Positive Allosteric Modulators of AMPA Receptors

Some derivatives have been tested for their activity as positive allosteric modulators of AMPA receptors, which are important in synaptic transmission and plasticity in the brain. This points to possible neurological applications .

Mechanism of Action

While the specific mechanism of action for 7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is not explicitly mentioned, it’s known that 3,4-dihydroisoquinolin-1(2H)-one derivatives exhibit antioomycete activity against Pythium recalcitrans .

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-2,5,11H,3-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZORCICKCUXXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657883
Record name 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

CAS RN

22246-05-5
Record name 3,4-Dihydro-7-hydroxy-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

BBr3 (4.75 mL, 47.5 mmol, in CH2Cl2) was added to a cold solution (ice-bath) of intermediate 18 (3.36 g, 18.98 mmol) in CH2Cl2 (100 mL). The mixture was then warmed to rt and stirred overnight. Water was carefully added dropwise to quench the reaction. EtOAc was added and the mixture was washed with water, brine, dried over anhydrous MgSO4, filtered and concentrated to afford 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (intermediate 19) (2.46 g, 80%) as a white solid. mp: 201-203° C.
Name
Quantity
4.75 mL
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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